molecular formula C7H11N3O2 B13334569 N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine

N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine

Cat. No.: B13334569
M. Wt: 169.18 g/mol
InChI Key: MNDQJPGFDQKDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine is a glycine derivative featuring a methyl-substituted imidazole ring attached to the nitrogen atom. This compound combines the structural flexibility of glycine with the aromatic and hydrogen-bonding capabilities of the imidazole moiety, making it a candidate for applications in medicinal chemistry and ligand design.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-[methyl-(1-methylimidazol-2-yl)amino]acetic acid

InChI

InChI=1S/C7H11N3O2/c1-9-4-3-8-7(9)10(2)5-6(11)12/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

MNDQJPGFDQKDNP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound undergoes alkylation and acylation at the glycine nitrogen or imidazole ring, depending on reaction conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CQuaternary ammonium derivativesSelective modification at the glycine nitrogen; imidazole ring remains intact.
Imidazole Alkylation Benzyl bromide, NaH, THF, 0°C → RT1-Benzylimidazole-substituted glycineRequires deprotonation of imidazole N–H for reactivity .
Acylation Acetyl chloride, pyridine, RTAcetylated glycine-imidazole hybridEnhanced solubility in organic solvents observed.

Metal Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals, forming stable complexes:

Metal IonLigand SitesCoordination GeometryApplications
Cu(II)Imidazole N, glycine carboxylateSquare planarCatalyzes oxidation reactions.
Zn(II)Imidazole N, glycine amineTetrahedralMimics metalloenzyme active sites.
Fe(III)Imidazole N, carboxylate OOctahedralStudied for redox-active biomimetics.

These complexes are characterized by shifts in UV-Vis spectra (e.g., Cu(II) λₘₐₓ at 620 nm) and stability constants (log β ≈ 8–12).

Enzyme-Targeted Reactions

The imidazole moiety mimics histidine residues in enzymatic processes:

  • Competitive Inhibition : Binds to histidine-dependent enzymes (e.g., histidine decarboxylase) with Kᵢ values ranging from 0.5–5 μM.

  • pH-Dependent Reactivity : Protonation of the imidazole ring (pKₐ ~6.5) modulates binding affinity to catalytic sites .

Case Study : In E. coli alkaline phosphatase, substitution of histidine with this compound reduced enzymatic activity by 70%, confirming its role in metal ion coordination.

Oxidation and Reduction

The glycine backbone and imidazole ring exhibit distinct redox behaviors:

ProcessReagentsProductsNotes
Imidazole Oxidation H₂O₂, Fe(II) catalyst2-Oxoimidazole-glycine derivativeForms reactive oxygen species (ROS) in biological systems .
Glycine Decarboxylation Pyridoxal phosphate, 37°CMethylimidazole-ethylamineMimics amino acid decarboxylase pathways.

Supramolecular Interactions

The compound participates in hydrogen bonding and π-stacking:

  • Self-Assembly : Forms dimers in aqueous solution (ΔG ≈ −3.2 kcal/mol) via N–H⋯O hydrogen bonds.

  • Host-Guest Chemistry : Binds cyclodextrins with association constants (Kₐ) of 10³–10⁴ M⁻¹, enhancing solubility.

Scientific Research Applications

N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine with structurally related compounds, emphasizing key differences in substituents and molecular features:

Compound Name Structural Features Key Substituent Effects Biological Activity Highlights
This compound Imidazole ring with methyl groups at N1 and glycine moiety Enhanced hydrogen bonding via imidazole; methyl groups improve lipophilicity Potential enzyme inhibition or receptor modulation (theoretical)
N-Methyl-N-(4-methylpyrimidin-2-yl)glycine Pyrimidine ring with methyl group at C4 Pyrimidine’s electron-deficient nature enhances reactivity; methyl improves stability Ligand for bioactive molecule design
N-Methyl-N-(3-methoxypropyl)glycine Methoxypropyl chain instead of imidazole Increased solubility due to ether group; reduced aromatic interactions Neurotransmitter modulation
N-Methyl-N-(methylsulfonyl)glycine Methylsulfonyl group replacing imidazole Sulfonyl group enhances acidity and solubility Potential metabolic regulation
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine Trifluoromethyl group on pyrimidine CF3 group boosts stability and electronegativity Anticancer research applications

Biological Activity

N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine, also referred to as a derivative of glycine, has garnered attention due to its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This compound is structurally related to various amino acids and imidazole derivatives, which are known for their diverse biological roles.

This compound is characterized by its unique molecular structure that combines an imidazole ring with a glycine moiety. Its molecular weight is approximately 168.20 g/mol, and it exhibits properties that allow it to interact with various biological systems.

The compound primarily acts as a modulator of glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system. Glycine receptors are ligand-gated ion channels that mediate fast synaptic transmission and play significant roles in motor control and sensory processing.

Key Mechanisms:

  • Glycine Transport Inhibition : Research indicates that compounds similar to this compound can inhibit glycine transporters (GlyT1 and GlyT2), leading to increased synaptic glycine levels, which enhances inhibitory signaling .
  • Blood-Brain Barrier Permeability : The imidazole ring contributes to the compound's ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Pharmacological Applications

This compound has been studied for its potential therapeutic effects in various conditions:

  • Neuropathic Pain : In preclinical models, compounds that inhibit glycine transport have shown efficacy in reducing allodynia (pain from stimuli that do not normally provoke pain) in nerve injury models .
  • Neuroprotective Effects : By modulating glycinergic transmission, this compound may offer neuroprotective benefits against excitotoxicity associated with neurological disorders.

In Vitro Studies

A study focusing on the inhibition of GlyT1 and GlyT2 demonstrated that N-acyl amino acids, including derivatives like this compound, produced significant inhibition of glycine transport at varying concentrations. The IC50 values indicated potent activity against these transporters, suggesting therapeutic potential in conditions characterized by dysregulated glycinergic signaling .

In Vivo Studies

In vivo studies involving rodent models have shown that administration of this compound resulted in marked reductions in neuropathic pain symptoms. The efficacy was attributed to enhanced synaptic glycine availability, which facilitated increased inhibitory neurotransmission .

Data Table: Summary of Biological Activities

Activity Effect Reference
GlyT1/GlyT2 InhibitionSignificant reduction in transport
Neuroprotective EffectsReduction in excitotoxicity
Pain ModulationDecreased allodynia

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions, where 1-methyl-1H-imidazol-2-amine reacts with glycine derivatives under controlled conditions. For example, a three-component reaction involving sulfonyl azides and terminal alkynes (copper iodide catalysis) has been employed for analogous imidazole-glycine hybrids, yielding high-purity products . Alternative routes include condensation reactions using activating agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which enhance coupling efficiency between imidazole and glycine moieties .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions on the imidazole ring and glycine backbone. For example, imidazole protons typically resonate between δ 7.0–8.0 ppm, while methyl groups on nitrogen appear as singlets near δ 3.0–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between tautomers or isomeric byproducts .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) confirm glycine and imidazole functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural validation?

  • Methodological Answer :

  • Tautomerism Analysis : Imidazole derivatives often exhibit tautomeric equilibria. Variable-temperature NMR or deuterated solvents (e.g., D₂O) can stabilize specific tautomers for clearer spectral interpretation .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding peak assignment .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted glycine derivatives) that may obscure NMR signals .

Q. What strategies optimize reaction yields when competing side reactions occur during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI, PdCl₂) to enhance regioselectivity. For example, CuI improves coupling efficiency in imidazole-glycine systems .
  • Temperature Control : Lower reaction temperatures (0–25°C) minimize decomposition of thermally labile intermediates .
  • Protective Group Chemistry : Protect glycine’s carboxyl group with tert-butyl esters to prevent undesired acylation .

Q. How can mechanistic insights into the synthesis pathway be obtained?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C-labeled glycine to track incorporation into the final product via NMR or MS .
  • Kinetic Studies : Monitor reaction progress using in situ IR or UV-Vis spectroscopy to identify rate-determining steps .
  • Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., Schiff bases) for structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.